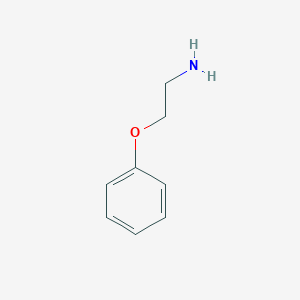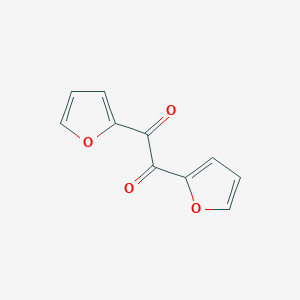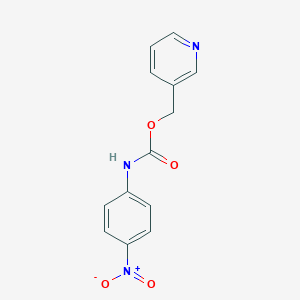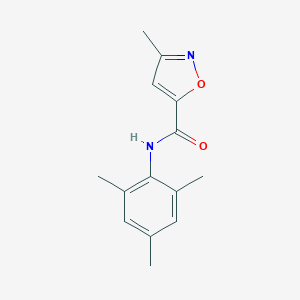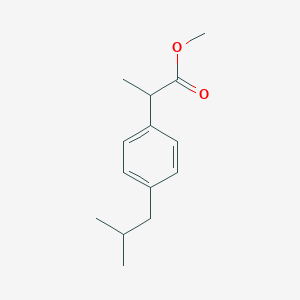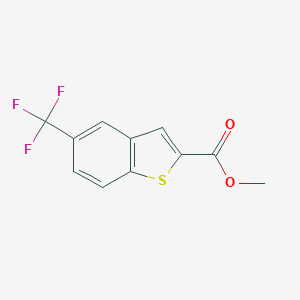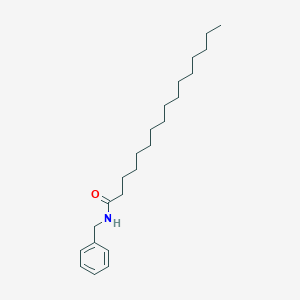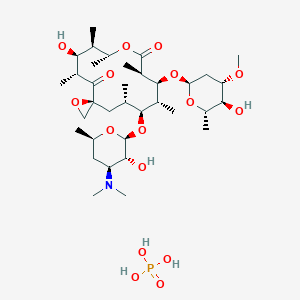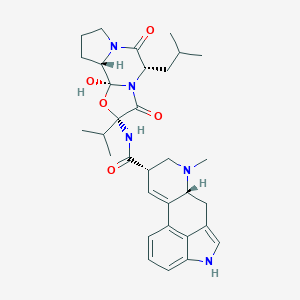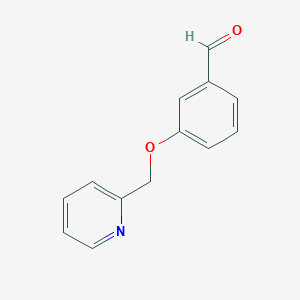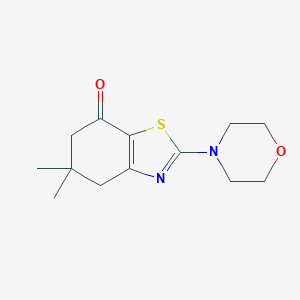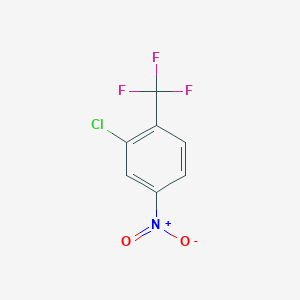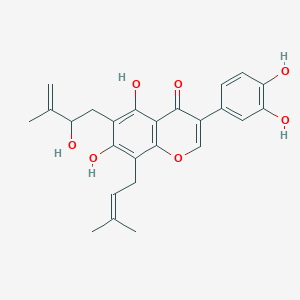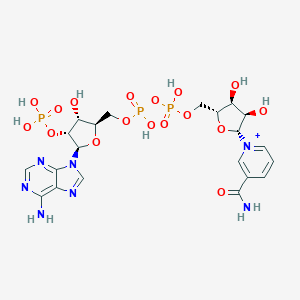
Dbadptx
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbadptx is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the chemical compound, dibenzylideneacetone (DBA), which is widely known for its use in organic synthesis. The synthesis method of Dbadptx involves the reaction of DBA with diphenylamine in the presence of a catalyst, which results in the formation of a stable and highly fluorescent compound.
Wirkmechanismus
The exact mechanism of action of Dbadptx is not yet fully understood. However, it is believed that the compound interacts with DNA and other biomolecules, resulting in changes in their fluorescence properties. This makes Dbadptx an ideal candidate for use in bioimaging and other fluorescence-based techniques.
Biochemische Und Physiologische Effekte
Dbadptx has been shown to have a range of biochemical and physiological effects. It has been shown to be non-toxic to cells and has low cytotoxicity. It has also been shown to be stable under a range of conditions, making it an ideal candidate for use in long-term experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dbadptx is its high fluorescence intensity, which makes it ideal for use in bioimaging and other fluorescence-based techniques. It is also stable under a range of conditions, making it ideal for use in long-term experiments. However, one of the main limitations of Dbadptx is its relatively high cost compared to other fluorescent dyes.
Zukünftige Richtungen
There are a number of potential future directions for research on Dbadptx. One area of research is in the development of new bioimaging techniques that utilize Dbadptx. Another area of research is in the study of the compound's interactions with DNA and other biomolecules. Additionally, there is potential for the development of new applications for Dbadptx in fields such as drug discovery and environmental monitoring.
Conclusion:
Dbadptx is a highly fluorescent compound that has a range of potential applications in scientific research. Its high fluorescence intensity makes it ideal for use in bioimaging and other fluorescence-based techniques, while its stability under a range of conditions makes it ideal for use in long-term experiments. While there are some limitations to its use, such as its relatively high cost, there is significant potential for further research on Dbadptx and its applications in various fields.
Synthesemethoden
The synthesis of Dbadptx is a relatively simple process that involves the reaction of Dbadptx with diphenylamine in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, and typically takes several hours to complete. The resulting product is a bright yellow powder that is highly fluorescent.
Wissenschaftliche Forschungsanwendungen
Dbadptx has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of bioimaging. Dbadptx is highly fluorescent, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. It has also been shown to have potential applications in the detection of DNA damage and the study of DNA repair mechanisms.
Eigenschaften
CAS-Nummer |
152833-13-1 |
|---|---|
Produktname |
Dbadptx |
Molekularformel |
C33H36N2O7 |
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
(5S,5aS,8aR,9R)-5-[(1-benzylpiperidin-4-yl)amino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C33H36N2O7/c1-38-27-12-20(13-28(39-2)32(27)36)29-22-14-25-26(42-18-41-25)15-23(22)31(24-17-40-33(37)30(24)29)34-21-8-10-35(11-9-21)16-19-6-4-3-5-7-19/h3-7,12-15,21,24,29-31,34,36H,8-11,16-18H2,1-2H3/t24-,29+,30-,31+/m0/s1 |
InChI-Schlüssel |
GQMFUALQPLOONU-QIXIFPRPSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7 |
SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7 |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7 |
Synonyme |
4'-O-demethyl-4-((4''-(1''-benzylpiperidinyl))amino)-4-desoxypodophyllotoxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



